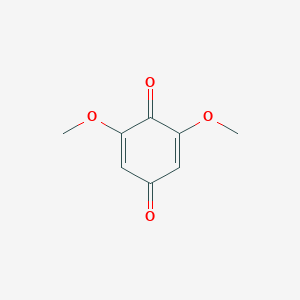

2,6-Dimethoxy-1,4-benzoquinone

Übersicht

Beschreibung

Es hat die chemische Formel C8H8O4 und eine molare Masse von 168,148 g/mol . Diese Verbindung kommt natürlich in bestimmten Pflanzen vor, wie z. B. Rauvolfia vomitoria und Tibouchina pulchra . Es ist bekannt für seine antibakteriellen Eigenschaften bei physiologischen Konzentrationen und wurde auf seine potenziellen zytotoxischen, genotoxischen und hepatotoxischen Wirkungen bei höheren Konzentrationen untersucht .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: 2,6-Dimethoxychinon kann durch Oxidation von 2,6-Dimethoxyanilin mit verschiedenen Oxidationsmitteln synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Kaliumpermanganat in saurem Medium. Die Reaktion verläuft typischerweise wie folgt:

2,6-Dimethoxyanilin+KMnO4→2,6-Dimethoxychinon+MnO2+H2O

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,6-Dimethoxychinon beinhaltet oft großtechnische Oxidationsprozesse unter Verwendung ähnlicher Oxidationsmittel, jedoch unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration der Reaktanten werden optimiert, um die Effizienz zu maximieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyquinone can be synthesized through the oxidation of 2,6-dimethoxyaniline using various oxidizing agents. One common method involves the use of potassium permanganate in an acidic medium. The reaction typically proceeds as follows:

2,6-Dimethoxyaniline+KMnO4→2,6-Dimethoxyquinone+MnO2+H2O

Industrial Production Methods: Industrial production of 2,6-Dimethoxyquinone often involves large-scale oxidation processes using similar oxidizing agents but under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,6-Dimethoxychinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um komplexere Chinone zu bilden.

Reduktion: Es kann reduziert werden, um 2,6-Dimethoxyhydrochinon zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Thiole und Halogenide unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von höherwertigen Chinonen.

Reduktion: Bildung von 2,6-Dimethoxyhydrochinon.

Substitution: Bildung von substituierten Chinonen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,6-Dimethoxy-1,4-benzoquinone is classified as a benzoquinone with two methoxy groups attached to the benzene ring. It appears as a yellow-orange crystalline solid and is soluble in organic solvents. Its redox properties allow it to act both as an oxidant and a reductant, making it valuable in numerous chemical reactions .

Organic Synthesis

Reagent in Synthesis:

this compound serves as an important reagent in organic synthesis. It has been utilized for the synthesis of heterocyclic compounds and as a catalyst in various chemical reactions. Its ability to participate in redox reactions enhances its utility in complex organic syntheses .

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing various heterocyclic compounds through oxidative coupling reactions. The compound's reactivity facilitated the formation of complex structures that are challenging to synthesize using traditional methods.

Biochemical Applications

Fluorescent Dye:

In biochemical assays, this compound acts as a fluorescent dye. Its fluorescence properties enable its use in enzyme kinetics studies and cellular imaging applications .

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial activity against several bacterial strains including Streptococcus pyogenes, Streptococcus mitis, and Streptococcus mutans. Minimum inhibitory concentration (MIC) values have been reported to demonstrate its effectiveness .

Data Table: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pyogenes | 15 |

| Streptococcus mitis | 10 |

| Streptococcus mutans | 12 |

Pharmacological Applications

Anti-inflammatory Properties:

this compound has shown promise in anti-inflammatory applications. Isolated from the juice of Vitis coignetiae, it has demonstrated inhibitory effects on nitric oxide production in mouse models .

Case Study: Chemopreventive Effects

In a study focusing on skin tumorigenesis in mice, topical application of this compound significantly reduced tumor development during the promotion stage of carcinogenesis. This suggests its potential role as a chemopreventive agent against skin cancer .

Toxicity Considerations:

While exhibiting antibacterial and anti-inflammatory properties at physiological concentrations, there are concerns regarding its mutagenic and cytotoxic effects at higher concentrations. It is essential to evaluate these aspects when considering its therapeutic applications .

Photodynamic Therapy

The compound has been explored as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells while minimizing damage to surrounding healthy tissues .

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxyquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cytotoxic and genotoxic effects. The compound can also interact with cellular proteins and DNA, disrupting normal cellular functions and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dimethoxy-1,4-benzoquinone

- 2,6-Dimethoxyhydroquinone

- 3,5-Dimethoxy-1,4-benzoquinone

Comparison: 2,6-Dimethoxyquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethoxy-1,4-benzoquinone, it has different electronic properties and reactivity due to the position of the methoxy groups. 2,6-Dimethoxyhydroquinone, being the reduced form, has different redox properties and is less reactive in oxidation reactions.

Biologische Aktivität

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a benzoquinone derivative that exhibits a range of biological activities, making it a subject of interest in pharmacological and toxicological research. This compound has been isolated from various natural sources, including Rauvolfia vomitoria and Tibouchina pulchra, and has demonstrated significant antibacterial, anti-inflammatory, antitumor, and cytotoxic properties.

- Chemical Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- Solubility : Soluble in DMSO

1. Antibacterial Activity

DMBQ has shown potent antibacterial effects against various pathogenic bacteria. It was found to exhibit the strongest activity against Streptococcus pyogenes and Streptococcus mitis, with IC50 values ranging from 0.35 to 43.40 µg/ml depending on the extract used . This suggests its potential utility in treating bacterial infections.

2. Anti-inflammatory Properties

Research indicates that DMBQ possesses anti-inflammatory effects. In a study involving mouse leukemic monocytes, DMBQ significantly inhibited nitric oxide production induced by lipopolysaccharides (LPS) . Additionally, topical application of DMBQ reduced TPA-induced edema in mouse ears, indicating its potential for treating inflammatory conditions .

3. Antitumor Activity

DMBQ has been identified as having anti-tumorigenic properties. It was found to inhibit the mutagenicity of several carcinogens in the Ames test and showed significant reductions in tumor development during the promotion stage of skin tumorigenesis in mice . This positions DMBQ as a promising candidate for chemopreventive strategies against skin cancer.

4. Cytotoxicity and Genotoxicity

At higher concentrations, DMBQ has been associated with cytotoxic and genotoxic effects. Studies have reported its potential mutagenicity and hepatotoxicity, although some findings challenge these claims . The dual nature of DMBQ’s effects underscores the importance of dosage in its application.

DMBQ's biological activities are mediated through various cellular pathways:

- AKT/mTOR Signaling Pathway : DMBQ has been shown to enhance skeletal muscle mass and performance by regulating this pathway, which is critical for cell growth and metabolism .

- AMPK Pathway : It inhibits adipocyte differentiation via AMPK regulation, suggesting its role in metabolic processes .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBNOBQOQZRLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862128 | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26547-64-8, 530-55-2 | |

| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxysemiquinone radicals | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.